2,4-Bis(benzyloxy)pyrimidine-5-boronic acid
CAS No.: 70523-24-9
Cat. No.: VC1989347
Molecular Formula: C18H17BN2O4
Molecular Weight: 336.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70523-24-9 |
---|---|
Molecular Formula | C18H17BN2O4 |
Molecular Weight | 336.2 g/mol |
IUPAC Name | [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid |
Standard InChI | InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2 |
Standard InChI Key | HVVGEQHZGHNHJD-UHFFFAOYSA-N |
SMILES | B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Canonical SMILES | B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
2,4-Bis(benzyloxy)pyrimidine-5-boronic acid, with the CAS number 70523-24-9, has a molecular formula of C18H17BN2O4 and a molecular weight of 336.2 g/mol . The IUPAC name for this compound is [2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid . Its structure is characterized by a pyrimidine core substituted with two benzyloxy groups at positions 2 and 4, and a boronic acid moiety at position 5.
Table 1: Physical and Chemical Properties of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid
Structural Characteristics
The compound features a planar pyrimidine ring with two benzyloxy substituents at positions 2 and 4, which contribute to its distinctive reactivity profile. The boronic acid group at position 5 serves as a key functional handle for cross-coupling reactions. The presence of two benzyloxy groups enhances the stability of the compound while providing sites for potential modification in synthetic applications.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid typically involves a two-stage process starting from 2,4-bis(benzyloxy)-5-bromopyrimidine . This precursor compound (CAS: 41244-53-5) is readily available and serves as the key starting material .
The synthetic route proceeds as follows:
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Stage 1: Treatment of 5-bromo-2,4-bis(benzyloxy)pyrimidine with n-butyllithium followed by triisopropyl borate in a solvent mixture of tetrahydrofuran, hexane, and toluene at 20°C for 18 hours .
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Stage 2: Acidification with hydrogen chloride in the same solvent system to yield the desired boronic acid .
This method has been reported to achieve yields of approximately 95% .
Reaction Mechanisms
Role in Suzuki-Miyaura Cross-Coupling
The primary application of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides .
The mechanism of the Suzuki-Miyaura cross-coupling involves several key steps:
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Oxidative Addition: The aryl halide reacts with the palladium catalyst to form an organopalladium complex.
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Transmetalation: The boronic acid transfers its organic group to the palladium complex.
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Reductive Elimination: The two organic groups coupled on the palladium are eliminated as the final product, regenerating the palladium catalyst .
2,4-Bis(benzyloxy)pyrimidine-5-boronic acid participates specifically in the transmetalation step, where the boronic acid group at position 5 facilitates the transfer of the substituted pyrimidine moiety to the palladium complex.
Orthogonal Cross-Coupling Applications
One notable feature of boronic acid derivatives like 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is their ability to participate in orthogonal cross-coupling reactions. Research has demonstrated that in certain reaction conditions, selective cross-coupling can be achieved with aryl bromides in preference to other functional groups, offering additional levels of synthetic versatility .
For instance, in reactions with potassium benzyltrifluoroborates and brominated aryl compounds, boronic acid derivatives can undergo selective C-C bond formation to create borylated diarylmethane products without competitive cross-coupling of the boronic ester moiety. This selectivity has been verified through GC-MS analysis .
Applications in Organic Synthesis
Synthesis of Nucleoside Analogues
2,4-Bis(benzyloxy)pyrimidine-5-boronic acid serves as a key reactant in the design and synthesis of acyclic fleximer nucleoside analogues . These analogues have potential applications in medicinal chemistry, particularly as antiviral and anticancer agents.
Building Block for Complex Heterocycles
The compound functions as a valuable building block for constructing complex heterocyclic compounds. The boronic acid functionality allows for selective modification of the pyrimidine core, enabling the synthesis of various 5-aryl-substituted pyrimidine derivatives .
Recent research has employed palladium-catalyzed Suzuki-Miyaura cross-coupling of intermediates like 5-bromo-N2,N4-dibutylpyrimidine-2,4-diamine with various arylboronic acids to create 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines, which have shown promising antibacterial activity .
Biological Activity and Medicinal Applications
HSP90 Inhibition
Research has identified 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors. Compound 22k, belonging to this class, demonstrated a strong affinity for the HSP90α N-terminus with an IC50 value of 0.21 μM. Molecular docking studies revealed that these compounds successfully bind to the geldanamycin binding site at the N-terminus of HSP90α .
These compounds exhibited antiproliferative activity against multiple breast cancer cell lines with IC50 values at the low micromolar level. They induced significant degradation of the client proteins AKT and ERK and a lower level of heat shock response compared to tanespimycin (17-AAG) .
Antibacterial Applications
Derivatives of 5-aryl-2,4-disubstituted pyrimidines have demonstrated significant antibacterial activity. Studies have shown that several 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine derivatives exhibit broad-spectrum antibacterial activity. For instance, a compound bearing a 4-chlorophenyl substituent showed a minimum inhibitory concentration (MIC) value of 1 μg/mL against Staphylococcus aureus strain (Mu50 methicillin-resistant S. aureus/vancomycin-intermediate S. aureus) .
Table 2: Antibacterial Activity of Selected 5-Aryl Pyrimidine Derivatives
Compound | Substituent | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli ΔacrB |
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29 | O-butyl | >64 | >64 |
30 | O-butyl | 32 | >128 |
31 | O-butyl | >128 | >128 |
32 | S-butyl | >64 | >64 |
33 | S-butyl | >128 | >128 |
34 | S-butyl | >128 | >128 |
Linezolid | - | 1-2 | 16 |
Vancomycin | - | 0.5-8 | >64 |
Data adapted from research on 2,4-disubstituted-5-aryl pyrimidine derivatives
Research Developments and Future Directions
Photoredox/Nickel Dual Catalysis
Recent developments in synthetic methodology have explored the use of photoredox/nickel dual catalysis for cross-coupling reactions involving boronic acid derivatives. Specifically, slight modifications of reaction conditions previously reported for the photoredox/Ni dual-catalytic cross-coupling of primary benzyltrifluoroborates allowed for efficient C-C bond formation between these partners to form borylated diarylmethane products selectively .
The use of ethereal solvents, such as THF and dioxane, along with 2,2,6,6-tetramethylpiperidine in place of 2,6-lutidine, suppressed the formation of undesired side products and improved conversion. This represents a promising direction for expanding the synthetic utility of boronic acid derivatives like 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid .
Diversification Strategies
The orthogonal cross-coupling paradigm offers significant potential for the rapid diversification of simple building blocks. Protocols have been developed for the modular functionalization of bromochloroborylarenes, allowing for the systematic creation of diverse chemical libraries based on the pyrimidine scaffold .
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